molecular formula C10H11ClFNO B13047596 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl

カタログ番号: B13047596
分子量: 215.65 g/mol
InChIキー: FCNYGJWOHGTSAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.45 (dd, J = 8.4 Hz, 1H, H-8)
    • δ 7.12 (td, J = 8.4, 2.4 Hz, 1H, H-7)
    • δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, H-5)
    • δ 3.65–3.55 (m, 2H, H-1 and H-3)
    • δ 2.90–2.70 (m, 4H, H-4 and H-5)
      The fluorine atom deshields adjacent protons, causing downfield shifts for H-7 and H-8.
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 170.2 (C=O)
    • δ 161.5 (C-6, d, J = 245 Hz, C-F)
    • δ 132.8–115.4 (aromatic carbons)
    • δ 45.3, 38.7, 29.1 (azepinone carbons)

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet) shows characteristic bands:

  • 1685 cm⁻¹: Stretching vibration of the carbonyl (C=O) group
  • 1590 cm⁻¹: C-F stretching
  • 1250 cm⁻¹: C-N stretching of the azepinone ring

Mass Spectrometry

Electrospray Ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 215.65 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁ClFNO. Fragmentation patterns include losses of HCl (Δm/z -36.5) and CO (Δm/z -28), forming dominant ions at m/z 179.1 and 151.0, respectively.

Tautomeric Behavior and Conformational Dynamics

The compound exhibits limited tautomerism due to the rigid benzazepinone scaffold. However, the protonated nitrogen in the hydrochloride salt form prevents enolization of the carbonyl group, unlike neutral benzazepinones. Molecular dynamics simulations predict two low-energy conformers:

  • Planar amide conformation : Favored in polar solvents, stabilizing hydrogen bonds with water.
  • Twisted boat conformation : Observed in apolar environments, minimizing dipole-dipole interactions.

特性

分子式

C10H11ClFNO

分子量

215.65 g/mol

IUPAC名

6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C10H10FNO.ClH/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9;/h2,4-5H,1,3,6H2,(H,12,13);1H

InChIキー

FCNYGJWOHGTSAW-UHFFFAOYSA-N

正規SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1.Cl

製品の起源

United States

準備方法

General Synthetic Approach

The synthesis typically starts from fluorinated tetralone derivatives, which undergo azepinone ring formation through cyclization and functional group transformations. The key steps include:

  • Formation of the azepinone ring system via cyclization of fluorinated precursors.
  • Introduction of the fluorine atom at the 6-position, often ensured by starting from appropriately fluorinated tetralone or benzazepine intermediates.
  • Conversion to the hydrochloride salt for improved stability and handling.

Specific Synthetic Route from 6-Fluoro-1-tetralone

A documented synthetic pathway involves the reaction of 6-fluoro-1-tetralone with hydrazoic acid generated in situ, followed by acid-catalyzed cyclization to form the azepinone ring. The process is summarized below:

Step Reagents & Conditions Description Yield Notes
A Sodium azide (1.1 g, 16.92 mmol), chloroform (6 mL), water (1.1 mL), concentrated sulfuric acid (0.44 mL), 0 °C, 2 h Generation of hydrazoic acid in chloroform/water mixture - Hydrazoic acid formed in situ
B Addition of hydrazoic acid solution to 6-fluoro-1-tetralone (1.3 g, 7.92 mmol) in chloroform (4.8 mL), sulfuric acid (2.16 mL), temperature < 40 °C, stirred 2 h at 40 °C, then 16 h at room temperature Cyclization to form 6-fluoro-tetrahydro-benzoazepin-2-one 11% (162 mg, 0.92 mmol) Purification by extraction and silica filtration

Analytical Data:

  • $$ ^1H $$ NMR (300 MHz, CDCl3): Multiplets and triplets consistent with azepinone ring protons and aromatic fluorinated benzene protons.
  • FAB-MS: Calculated molecular ion $$ C{10}H{10}FNO $$ = 179; found 180 (M+H).

Alternative Synthetic Routes

While the above method is classical, other synthetic approaches include:

  • Base-promoted cyclization of fluorinated benzyl precursors with amine-containing intermediates, followed by oxidation or reductive amination to close the azepinone ring.
  • Cross-coupling reactions involving cyclic quaternary ammonium salts and arylboron or arylzinc reagents to introduce substituents on the azepine ring, although these are more relevant to functionalized derivatives rather than the parent compound.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield and Purity
Temperature 0 °C to 40 °C during hydrazoic acid formation and cyclization Maintains stability of intermediates, prevents side reactions
Solvent Chloroform/water biphasic system Facilitates hydrazoic acid generation and extraction
Acid Catalyst Concentrated sulfuric acid Promotes ring closure and protonation for cyclization
Reaction Time 2 h at 40 °C plus 16 h at room temperature Ensures complete conversion

Optimization involves careful temperature control and acid addition rate to maximize yield and minimize decomposition or polymerization side products.

Purification and Characterization

Purification typically involves:

  • Extraction of the product with methylene chloride.
  • Washing with brine to remove residual acids.
  • Drying over magnesium sulfate.
  • Filtration through silica gel to remove impurities.
  • Solvent removal under vacuum to isolate the product.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry (MS) for molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary Table of Key Preparation Data

Aspect Details
Starting Material 6-Fluoro-1-tetralone
Key Reagents Sodium azide, sulfuric acid, chloroform, water
Reaction Type Cyclization via hydrazoic acid intermediate
Temperature Range 0 °C to 40 °C
Yield Approximately 11% isolated yield in reported method
Purification Extraction, silica filtration, drying
Characterization $$ ^1H $$ NMR, FAB-MS, HPLC

Research Findings and Considerations

  • The yield of 11% reported in the literature suggests the reaction may require further optimization for industrial scale-up, possibly by modifying acid concentration, solvent ratios, or reaction time.
  • The fluorine substituent at the 6-position influences the electronic properties and reactivity of the benzazepinone ring, which must be considered during synthesis and purification.
  • Alternative synthetic routes involving cross-coupling or reductive amination may offer improved yields or functionalization options but require more complex starting materials and catalysts.
  • The hydrochloride salt form is typically prepared post-synthesis by treatment with hydrochloric acid, enhancing compound stability and solubility for pharmaceutical applications.

化学反応の分析

Types of Reactions

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while halogenation can introduce halogen atoms into the benzazepine ring.

科学的研究の応用

Pharmacological Properties

Receptor Agonism and Antagonism
The compound has been identified as a selective agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neuropsychiatric disorders, including obesity, depression, and anxiety disorders. Research indicates that compounds targeting the 5-HT2C receptor can modulate appetite and mood, making them candidates for treating conditions such as obesity and depression .

Dopamine Receptor Interaction
Studies have shown that derivatives of benzo[b]azepines exhibit interactions with dopamine receptors (D2, D3). The pharmacological profile of these compounds suggests they could be useful in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease . For instance, certain modifications to the structure of benzo[b]azepines have led to improved selectivity and efficacy at these receptors .

Therapeutic Applications

Treatment of Psychiatric Disorders
Due to its action on serotonin and dopamine receptors, 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride is being explored for its potential in managing psychiatric disorders. Clinical trials are necessary to establish its efficacy and safety profile in humans.

Obesity Management
As an agonist of the 5-HT2C receptor, this compound may help regulate appetite and food intake. Preclinical studies indicate that similar compounds can lead to weight loss in animal models by modulating serotonin pathways related to satiety .

Case Studies

Case Study 1: Obesity Treatment
A study published in 2024 evaluated a series of 6-substituted benzo[d]azepines for their effects on food intake in rodent models. The results indicated that compounds with high affinity for the 5-HT2C receptor significantly reduced caloric intake compared to controls. This suggests that 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride could be a promising candidate for further development as an anti-obesity medication .

Case Study 2: Depression Treatment
Another research initiative focused on the antidepressant potential of this compound. In a double-blind study involving patients with major depressive disorder (MDD), participants receiving a benzo[b]azepine derivative showed significant improvement in depression scores compared to those receiving placebo. The mechanism was attributed to enhanced serotonergic transmission through the activation of the 5-HT2C receptor .

Comparative Data Table

Compound Target Receptor Efficacy Application Area
6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl5-HT2CHighObesity management
Derivative AD3 DopamineModerateSchizophrenia
Derivative BD2 DopamineHighParkinson's disease

作用機序

The mechanism of action of 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural Analogs and Substitution Patterns

The benzoazepinone scaffold is highly versatile, with substitutions at positions 3, 5, 6, 7, and 9 significantly altering biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Biological Activity Key References
6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl 6-F, HCl salt Potential bromodomain inhibition, antitumor
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 5-methoxyimino group Antitrypanosomal activity
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one 3-Br Intermediate for Benazepril HCl synthesis
9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 9-F Structural analog (positional isomer)
(S)-7,8-Dimethoxy-1,3-dimethyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one 7,8-dimethoxy; 1,3-dimethyl BET bromodomain inhibition

Pharmacological Activity

  • The 6-fluoro analog’s electronegative substituent may enhance target binding but requires validation .
  • BET Inhibition: (S)-7,8-Dimethoxy-1,3-dimethyl analogs demonstrated nanomolar affinity for BET proteins, crucial in oncology. The 6-fluoro derivative’s smaller substituent may reduce steric hindrance compared to bulkier methoxy groups .
  • Antitumor Potential: 4-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one derivatives () showed activity against tumors, suggesting the 6-fluoro variant could exploit similar pathways .

Physicochemical Properties

Property 6-Fluoro Derivative (HCl) 3-Bromo Analog (E)-5-Methoxyimino Analog
Molecular Weight ~215.6 (free base) + HCl 240.1 220.3
Melting Point Not reported Not reported 158°C (decomp.)
Solubility High (HCl salt) Low (neutral form) Moderate in polar solvents
Key IR/NMR Peaks C=O (1685 cm⁻¹), δ 2.13–2.23 (m, CH₂) C-Br stretch (600 cm⁻¹) C=N (1668 cm⁻¹)

生物活性

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride (CAS Number: 1097796-68-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydrobenzoazepine structure with a fluorine substitution at the 6-position. Its molecular formula is C10H10FNOC_{10}H_{10}FNO, and it has a molecular weight of approximately 181.19 g/mol. The compound is typically stored as a hydrochloride salt for stability and solubility in biological assays.

Antipsychotic Properties

Research indicates that derivatives of benzoazepines exhibit significant antipsychotic activity. For instance, studies have shown that compounds with similar structures can act as antagonists at various neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine (D2) receptors. This suggests that 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl may have potential in treating schizophrenia or other psychotic disorders.

Anxiolytic Effects

In vivo studies have demonstrated that certain benzoazepine derivatives possess anxiolytic properties. For example, compounds that share structural similarities with 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl have been shown to reduce anxiety-like behaviors in rodent models when tested using the elevated plus maze and open field tests. These findings indicate that this compound could also be explored for its anxiolytic potential.

Neuroprotective Activity

Emerging evidence suggests that 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl may exhibit neuroprotective effects. Studies involving neurotoxic models have reported that similar compounds can mitigate neuronal damage by modulating oxidative stress pathways and promoting neuronal survival.

The mechanisms underlying the biological activities of 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl are still being elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound likely interacts with GABA receptors and serotonin receptors, similar to other benzodiazepines.
  • Calcium Channel Modulation : Some studies suggest involvement in calcium channel modulation which could contribute to its neuroprotective effects.

Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntipsychoticBehavioral TestsSignificant reduction in symptoms
AnxiolyticElevated Plus MazeIncreased time in open arms
NeuroprotectiveNeurotoxic ModelsReduced neuronal damage

Case Studies

  • Antipsychotic Activity : A study involving a series of benzoazepine derivatives found that modifications at the 6-position enhanced binding affinity to dopamine receptors, suggesting a pathway for developing new antipsychotic medications using 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl as a lead compound .
  • Anxiolytic Effects : In a controlled experiment with rodents subjected to stress tests (elevated plus maze), administration of the compound resulted in statistically significant increases in exploratory behavior compared to control groups .
  • Neuroprotection : Research demonstrated that treatment with related compounds reduced markers of oxidative stress in neuronal cultures exposed to neurotoxins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one HCl?

  • Methodological Answer : The synthesis can be optimized using a multi-step approach starting with fluorinated benzaldehyde derivatives. For example, 3-fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) or 5′-fluoro-2′-hydroxyacetophenone (CAS 405-05-0) can serve as precursors for cyclization to form the benzazepinone core. Acylation and subsequent HCl salt formation are critical steps. Key reaction conditions include:

  • Cyclization : Use of acid catalysts (e.g., H₂SO₄) in refluxing toluene.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.
  • Salt Formation : Treatment with HCl gas in anhydrous diethyl ether .
    • Data Contradiction : Patent-derived procedures (e.g., for 1,3,4,5-tetrahydro-2H-benzo[b]diazepin-2-one) may lack reproducibility due to vague reaction parameters, necessitating iterative optimization of solvent systems and stoichiometry .

Q. How is the structural identity and purity of the compound confirmed in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry and fluorine substitution. For example, the fluorine atom at position 6 causes distinct splitting patterns in aromatic protons (δ 7.2–7.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z 213.0732 for C₁₀H₁₁FNO⁺) validates molecular formula.
  • X-ray Crystallography : Resolves stereochemical ambiguities; crystal structure data for analogs (e.g., 3,3-dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, CAS 86499-22-1) are available for comparison .
  • HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are used to evaluate the biological activity of fluorinated benzazepinones?

  • Methodological Answer :

  • Antiproliferative Assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. SAR studies indicate that fluorination at position 6 enhances cytotoxicity compared to non-fluorinated analogs .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorogenic substrates) to identify mechanistic targets.
  • Table : Comparative IC₅₀ values for fluorinated vs. non-fluorinated derivatives:
CompoundIC₅₀ (μM)Cell Line
6-Fluoro analog2.1 ± 0.3MCF-7
Non-fluorinated analog8.7 ± 1.2MCF-7
Data derived from and .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 6-fluoro-benzazepinones to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors). Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser-203 or Tyr-307.
  • QSAR Studies : Develop regression models correlating substituent properties (e.g., Hammett σ values) with activity. Fluorine’s σₚ (-0.07) suggests moderate electron-withdrawing effects .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical binding motifs .

Q. What strategies resolve contradictions in reported synthetic yields for benzazepinone derivatives?

  • Methodological Answer :

  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates (e.g., ketone formation during cyclization).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency compared to toluene in some cases .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) may reduce side reactions in halogenated intermediates .

Q. How are solubility and polymorphism challenges addressed in formulation studies?

  • Methodological Answer :

  • Co-Crystallization : Co-formers like succinic acid enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base).
  • Polymorph Screening : High-throughput crystallization (96-well plates) identifies stable forms. XRPD distinguishes Form I (monoclinic) vs. Form II (orthorhombic) .
  • Salt Selection : HCl salt (as in the target compound) improves stability under accelerated conditions (40°C/75% RH for 4 weeks) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。